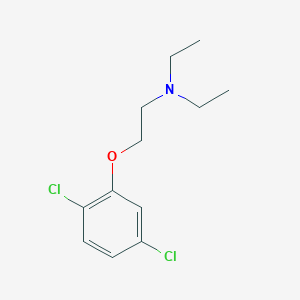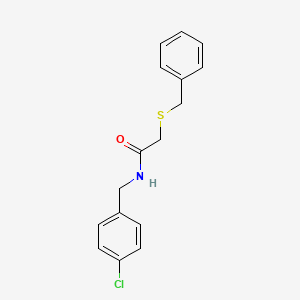![molecular formula C15H12FNO3 B5789368 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, also known as FNBNOV, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Applications De Recherche Scientifique
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of organic electronics. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been used as a building block for the synthesis of organic semiconductors that have shown promising results in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Another application of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is in the field of medicinal chemistry. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and physiological effects:
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. However, one of the limitations of using 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One of the major areas of research is in the development of organic semiconductors for electronic devices. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has shown promising results in this field, and further research is needed to optimize its properties for practical applications.
Another area of research is in the development of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene-based photosensitizers for photodynamic therapy. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has shown potential as a photosensitizer, and further research is needed to optimize its properties for clinical use.
In conclusion, 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has shown promising results in various fields of scientific research. Its ease of synthesis and potential applications make it an attractive compound for further research. The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Several future directions for research on 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene have also been identified.
Méthodes De Synthèse
The synthesis of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene involves the reaction of 4-fluorobenzyl chloride with 2-nitrovinylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and time. The product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-7-5-12(6-8-14)11-20-15-4-2-1-3-13(15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJTZBIAZUOMDU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)


![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)
![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)
